
1-(4-chlorophenyl)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorophenyl)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C20H24ClN3O and its molecular weight is 357.88. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Research on imidazole derivatives, including compounds with similar structures to "1-(4-chlorophenyl)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cyclopentanecarboxamide," has primarily focused on their synthesis and potential as biological agents. For example, studies have synthesized new imidazo[1,2-a]pyridines as potential antisecretory and cytoprotective agents against ulcers, although none showed significant antisecretory activity, some demonstrated good cytoprotective properties in ethanol and HCl models (Starrett et al., 1989). Similarly, imidazole analogues of fluoxetine were designed and showed potent anti-Candida activity, suggesting their utility in antimicrobial applications (Silvestri et al., 2004).
Antifungal and Antibacterial Properties
Compounds structurally related to "1-(4-chlorophenyl)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cyclopentanecarboxamide" have been evaluated for their antifungal and antibacterial properties. For instance, novel imidazole analogues have been synthesized with significant activity against Candida species, outperforming traditional agents like miconazole in some cases, indicating their potential as novel anti-Candida agents (Silvestri et al., 2004).
Chemical Structure and Analysis
Research on the chemical structure and analysis of related compounds includes the study of their synthesis, crystallographic analysis, and molecular interactions. For example, the synthesis and characterization of polyamides containing imidazole have been explored, with findings indicating good thermal stability and solubility in various solvents, highlighting the versatility of imidazole-containing compounds in material science (Bouck & Rasmussen, 1993).
Potential Therapeutic Applications
The scientific research into compounds like "1-(4-chlorophenyl)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cyclopentanecarboxamide" extends to potential therapeutic applications. This includes studies on their use as antimicrobial, antifungal, and even anticancer agents, with various studies highlighting their biological activity and potential efficacy in treating specific conditions. For instance, novel imidazole derivatives have been investigated for their potential as antimicrobial and anticancer agents, with some showing promising activity in vitro (Hafez et al., 2016).
properties
IUPAC Name |
1-(4-chlorophenyl)-N-[2-(2-cyclopropylimidazol-1-yl)ethyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c21-17-7-5-16(6-8-17)20(9-1-2-10-20)19(25)23-12-14-24-13-11-22-18(24)15-3-4-15/h5-8,11,13,15H,1-4,9-10,12,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKWDBPVSRLVBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCCN3C=CN=C3C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cyclopentanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

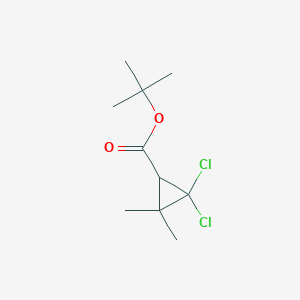
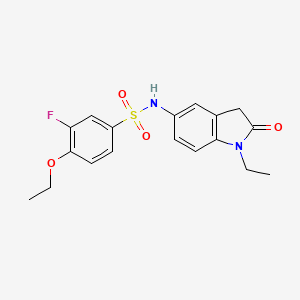
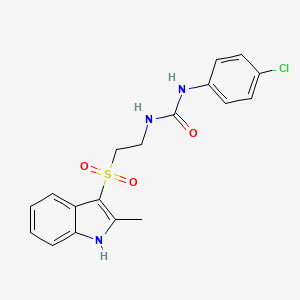

![1-(4-Fluorophenyl)-2-((6-nitrobenzo[d]thiazol-2-yl)thio)ethanone](/img/structure/B2764081.png)
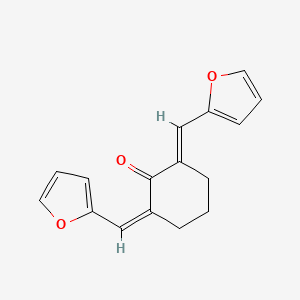
![2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2764085.png)
![4-[(2,2,2-Trifluoroethyl)amino]pyrrolidin-3-ol](/img/structure/B2764087.png)
![N-(2-ethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2764089.png)
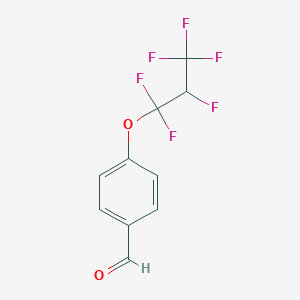
![2-Chlorospiro[6,7-dihydro-5H-quinoline-8,1'-cyclobutane]-3-carbonitrile](/img/structure/B2764093.png)
![2-[(6-ethyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B2764095.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(3,5-dimethoxyphenyl)-2-oxoethanethioamide](/img/structure/B2764096.png)
